![molecular formula C16H25NO B14676550 (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 28945-63-3](/img/structure/B14676550.png)
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and defined stereochemistry. The presence of the piperidin-1-ylmethylidene group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions using appropriate alkyl halides.
Formation of the piperidin-1-ylmethylidene group: This can be done through a condensation reaction between a piperidine derivative and the bicyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Diels-Alder reactions followed by sequential alkylation and condensation steps. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, similar to other bicyclic compounds . This interaction can modulate neurotransmitter activity in the central nervous system, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norcamphor: A related compound with a simpler structure.
2-Norbornanone: Shares the bicyclo[2.2.1]heptane core but lacks the piperidin-1-ylmethylidene group.
Uniqueness
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is unique due to its combination of the bicyclic core with the piperidin-1-ylmethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
28945-63-3 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2)13-7-8-16(15,3)14(18)12(13)11-17-9-5-4-6-10-17/h11,13H,4-10H2,1-3H3/b12-11- |
InChI Key |
CEZIPIPZKBOEKO-QXMHVHEDSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C\N3CCCCC3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CN3CCCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


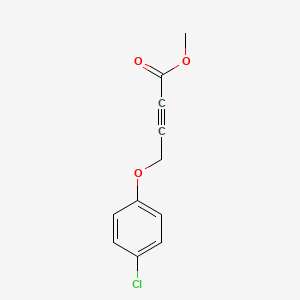
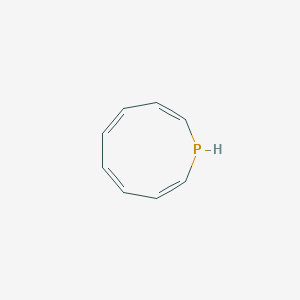


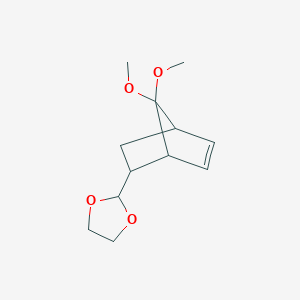



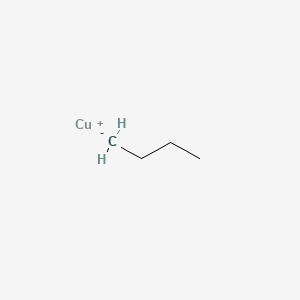
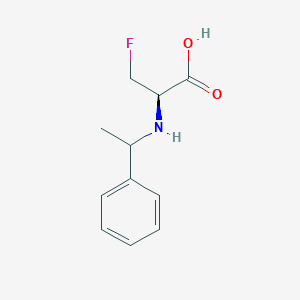

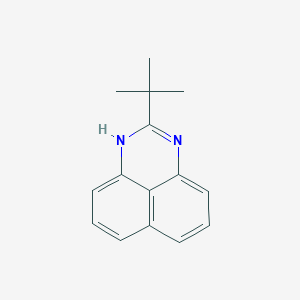
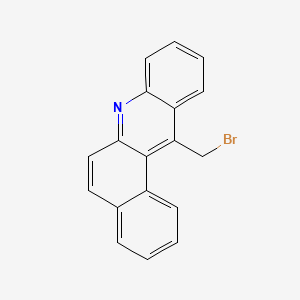
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
